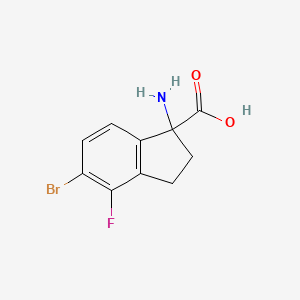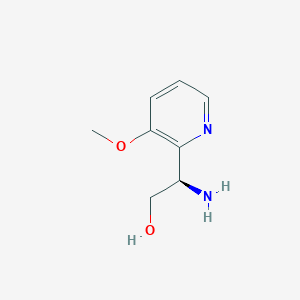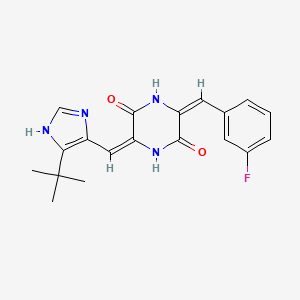![molecular formula C9H13NO2 B13054374 3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13054374.png)
3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol, also known as (1S,2S)-1-(m-Hydroxyphenyl)-2-amino-1-propanol, is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is a diastereomer of metaraminol, a vasopressor used in the treatment of hypotension. It is characterized by the presence of an amino group, a hydroxyl group, and a phenol group, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet the required standards for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitro compounds). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions include various substituted phenols, amines, and ketones, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular conditions and as a precursor to pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of 3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulate enzyme activities, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-[(1S,2S)-1-Amino-2-hydroxypropyl]phenol include:
Metaraminol: A vasopressor used in the treatment of hypotension.
Epinephrine: A hormone and neurotransmitter with vasopressor and bronchodilator effects.
Norepinephrine: A neurotransmitter involved in the regulation of blood pressure and other physiological functions.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups (amino, hydroxyl, and phenol) and its specific stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
3-[(1S,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1 |
Clave InChI |
KQFPTWJLTPOFAS-IMTBSYHQSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC(=CC=C1)O)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)





![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)




![(NE)-N-[(3-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13054359.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)
